2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide
Description
2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with a chlorine atom at the 3-position and a Schiff base (methylideneamino) group linked to a 3-ethoxy-4-hydroxyphenyl moiety.
Properties
CAS No. |
392703-44-5 |
|---|---|
Molecular Formula |
C17H17ClN2O4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-23-16-8-12(6-7-15(16)21)10-19-20-17(22)11-24-14-5-3-4-13(18)9-14/h3-10,21H,2,11H2,1H3,(H,20,22)/b19-10+ |
InChI Key |
BUXXRYRQLIXOET-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with chloroacetic acid to form 2-(3-chlorophenoxy)acetic acid.
Condensation Reaction: The 2-(3-chlorophenoxy)acetic acid is then reacted with ethoxy-4-hydroxybenzaldehyde under basic conditions to form the corresponding Schiff base.
Amidation: The Schiff base is then reacted with acetamide to form the final product, 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. For instance, research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The antimicrobial efficacy of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide has been explored against various bacterial strains. In vitro assays revealed that it possesses substantial antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential application as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use. The study highlighted the compound's ability to disrupt the cell cycle and promote apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells, reinforcing its potential therapeutic role in managing inflammation .
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and reported activities of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide with related acetamide derivatives:
Key Observations
Substituent Effects on Activity Halogenation: The 3-chlorophenoxy group in the target compound is shared with Ani9 and other antimicrobial derivatives . Chlorine’s electron-withdrawing nature may enhance stability and receptor binding. Benzylideneamino Modifications: The 3-ethoxy-4-hydroxy group in the target compound contrasts with nitro (electron-withdrawing, ) or methoxy (electron-donating, ) substituents in analogs.
Pharmacological Trends Antimicrobial Activity: Compounds with thiazolidinone (e.g., ) or benzo[d]thiazole sulfonyl groups (e.g., ) show broad-spectrum activity. The target compound’s lack of a sulfonyl or heterocyclic moiety may limit its antimicrobial potency unless compensated by the phenolic hydroxyl group. Anticancer Potential: Quinazoline sulfonyl acetamides (e.g., ) exhibit strong cytotoxicity, likely due to DNA intercalation or kinase inhibition. The target compound’s Schiff base could mimic these interactions but requires empirical validation.
Target Specificity Ani9’s specificity for TMEM16A over CFTR underscores the importance of substituent positioning. The target compound’s 3-ethoxy-4-hydroxy group may confer selectivity for oxidoreductases or phenolic-acid-metabolizing enzymes.
Biological Activity
2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is with a molecular weight of approximately 373.83 g/mol. The compound features a chlorophenoxy group and an ethoxy-hydroxyphenyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O3 |
| Molecular Weight | 373.83 g/mol |
| LogP | 3.21 |
| Density | 1.4 g/cm³ |
Anticancer Properties
Research has indicated that compounds similar to 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide exhibit significant anticancer properties. For example, studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Studies
In a study conducted on MCF-7 (breast cancer) cells, the compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. The mechanism was linked to the modulation of apoptotic pathways, specifically through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study assessing its antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest potential applications in treating infections caused by resistant bacterial strains.
The biological activity of 2-(3-chlorophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
Research Findings
Recent studies have focused on optimizing the structure for enhanced bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
